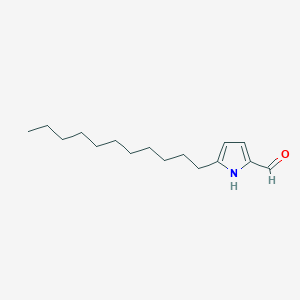

2-Formyl-5-undecylpyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

179680-43-4 |

|---|---|

Molecular Formula |

C16H27NO |

Molecular Weight |

249.39 g/mol |

IUPAC Name |

5-undecyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16(14-18)17-15/h12-14,17H,2-11H2,1H3 |

InChI Key |

LCKUHNKZOHQKQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Formyl 5 Undecylpyrrole

Direct Formylation Approaches for 2-undecylpyrrole (B1249831)

Direct formylation involves the introduction of a formyl group (-CHO) onto the 2-undecylpyrrole scaffold. Pyrroles are electron-rich aromatic compounds, making them susceptible to electrophilic substitution. chemistrysteps.com The position of the substitution is dictated by the electronic properties of the ring and any existing substituents.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comyoutube.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comchemtube3d.com

The mechanism proceeds in several stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. youtube.com

Electrophilic Aromatic Substitution: The electron-rich pyrrole (B145914) ring of 2-undecylpyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the undecyl group at the C2 position, the C5 position is the most nucleophilic and sterically accessible site for electrophilic attack. chemistrysteps.com

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde, 2-formyl-5-undecylpyrrole. youtube.com

This method is particularly advantageous due to its mild reaction conditions, which helps to avoid the polymerization that pyrroles can undergo under strongly acidic conditions. wikipedia.org The regioselectivity is generally high for the less sterically hindered and electronically activated position. youtube.comnrochemistry.com

Table 1: Key Aspects of Vilsmeier-Haack Formylation on Pyrrole Scaffolds

| Feature | Description |

|---|---|

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Electrophile | Chloroiminium salt (Vilsmeier reagent) |

| Substrate | Electron-rich heterocycles (e.g., 2-undecylpyrrole) |

| Typical Position | C5 (para to the existing C2-alkyl group) |

| Advantages | Mild conditions, high regioselectivity, good yields |

While the Vilsmeier-Haack reaction is highly effective, other classical formylation reactions can be considered, although their application to simple alkylpyrroles may be less common.

Duff Reaction: The Duff reaction is a formylation method that typically uses hexamethylenetetramine (hexamine) as the formyl source for highly activated aromatic substrates like phenols. wikipedia.orgchem-station.com The reaction proceeds through an electrophilic attack by an iminium ion derived from hexamine, followed by hydrolysis. wikipedia.org It requires strongly electron-donating groups on the aromatic ring and preferentially directs formylation to the ortho position relative to the activating group. wikipedia.orgrsc.org For 2-undecylpyrrole, its applicability would depend on the reactivity of the pyrrole nucleus under these specific conditions, which are generally less favorable than the Vilsmeier-Haack conditions for this substrate class.

Houben-Hoesch Reaction: This reaction is more accurately described as an acylation rather than a formylation. It involves the reaction of an electron-rich arene with a nitrile in the presence of an acid catalyst (e.g., HCl and a Lewis acid) to produce an aryl ketone. synarchive.comwikipedia.org The attacking electrophile is believed to be a protonated nitrile species. researchgate.net While it is a powerful tool for ketone synthesis, its direct use for introducing a formyl group is not standard, as this would require hydrogen cyanide, a volatile and highly toxic reagent, which is used in the related Gattermann reaction. wikipedia.org Therefore, the Houben-Hoesch reaction is not a primary choice for synthesizing this compound.

Table 2: Comparison of Electrophilic Formylation/Acylation Reactions

| Reaction | Typical Substrate | Formyl/Acyl Source | Key Conditions | Applicability to 2-undecylpyrrole |

|---|---|---|---|---|

| Vilsmeier-Haack | Electron-rich arenes/heterocycles | DMF | POCl₃, mild temp. | High |

| Duff Reaction | Phenols, anilines | Hexamethylenetetramine | Acidic, heat | Low to moderate |

| Houben-Hoesch | Polyhydroxy/alkoxy phenols | Nitrile | HCl, Lewis Acid | Not suitable (produces ketones) |

Synthesis of the 2-undecylpyrrole Moiety

The synthesis of the starting material, 2-undecylpyrrole, is a critical step. This can be achieved either by installing the undecyl chain onto a pre-formed pyrrole ring or by constructing the pyrrole ring from precursors that already contain the alkyl group.

Direct alkylation of the pyrrole ring can be complicated by competing N-alkylation versus C-alkylation. The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base. wikipedia.org The resulting pyrrolide anion is nucleophilic and can react with electrophiles like undecyl bromide.

The regioselectivity of the alkylation is highly dependent on the reaction conditions:

N-Alkylation vs. C-Alkylation: The nature of the counter-ion and the solvent plays a crucial role. More ionic bonds (with K⁺ or Na⁺) in polar, solvating solvents tend to favor N-alkylation. In contrast, more covalent bonds (with Mg²⁺) can lead to C-alkylation, primarily at the C2 position, due to coordination with the nitrogen atom. wikipedia.org

Directed C-H Activation: Modern methods offer greater control over regioselectivity. Palladium-catalyzed direct C-H alkylation of N-unprotected pyrroles has been developed. thieme-connect.com These methods, sometimes employing a norbornene mediator in a Catellani-type reaction, can achieve highly regioselective alkylation at the C5 position of pyrroles bearing electron-withdrawing groups, or at the C2 position for other substituted pyrroles. thieme-connect.comacs.org

Building the pyrrole ring from acyclic precursors is often a more efficient way to control the substitution pattern.

Paal-Knorr Synthesis: This is one of the most straightforward and versatile methods for synthesizing substituted pyrroles. wikipedia.orgresearchgate.net It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgmdpi.com To synthesize 2-undecylpyrrole, one would react pentadecane-2,5-dione with ammonia or an ammonia source like ammonium (B1175870) acetate. wikipedia.org The reaction is typically carried out under acidic conditions and often requires heating to drive the dehydration and cyclization. wikipedia.org

Barton-Zard Synthesis: This powerful reaction provides a route to various pyrrole derivatives from a nitroalkene and an α-isocyanoacetate under basic conditions. wikipedia.orgsynarchive.com The mechanism involves a sequence of a Michael-type addition, a 5-endo-dig cyclization, and the elimination of the nitro group, followed by tautomerization to form the aromatic pyrrole ring. wikipedia.org This method is valued for its ability to construct highly functionalized pyrroles. allaboutchemistry.netmdpi.com

Table 3: Overview of Key Pyrrole Synthesis Methods

| Method | Starting Materials | Key Features |

|---|---|---|

| Paal-Knorr | 1,4-Diketone, primary amine/ammonia | Versatile, straightforward, acid-catalyzed condensation. wikipedia.orgresearchgate.net |

| Barton-Zard | Nitroalkene, α-isocyanide | Base-catalyzed, constructs highly substituted pyrroles. wikipedia.orgsynarchive.com |

Convergent and Linear Synthetic Sequences Incorporating this compound

Linear Synthesis: In a linear approach, the steps are performed sequentially on the core molecule. A typical linear synthesis would involve:

Starting with pyrrole itself.

Regioselective alkylation at the C2 position with an undecyl group to form 2-undecylpyrrole (as described in 2.2.1).

Subsequent Vilsmeier-Haack formylation at the C5 position to yield the final product (as described in 2.1.1).

Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule separately and then combining them in a later step. This approach is often more efficient for complex molecules. For this compound, a convergent synthesis could involve:

Synthesizing a 1,4-dicarbonyl precursor that already contains the undecyl chain (e.g., pentadecane-2,5-dione).

Performing a Paal-Knorr reaction on this precursor with an appropriate amine that can introduce or act as a precursor to the formyl group (e.g., aminoacetaldehyde dimethyl acetal).

Subsequent deprotection of the acetal (B89532) would reveal the formyl group on the fully constructed pyrrole ring.

Another convergent approach is seen in the biosynthesis of related molecules like 2-undecylpyrrole, which serves as an intermediate in the production of undecylprodiginine in Streptomyces coelicolor. nih.gov This natural pathway could inspire biomimetic synthetic routes that assemble the molecule from fatty acid derivatives and amino acid precursors.

Design and Implementation of Multi-Step Synthesis Pathways

Multi-step synthesis provides a reliable route to this compound, often involving the initial formation of a substituted pyrrole ring followed by subsequent functionalization. A common strategy begins with the synthesis of 2-undecylpyrrole, which is then subjected to a formylation reaction.

One of the classical methods for pyrrole ring formation is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. To synthesize an undecyl-substituted pyrrole, a γ-diketone bearing the undecyl chain would be required.

A more direct precursor, 2-undecylpyrrole, is a known intermediate in the biosynthesis of undecylprodigiosin (B1683453). nih.gov Chemical synthesis of this intermediate can be followed by formylation. The Vilsmeier-Haack reaction is a widely used and effective method for introducing a formyl group onto electron-rich heterocycles like pyrrole. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the C2 position of the pyrrole ring.

A representative multi-step pathway is outlined below:

Table 1: Representative Multi-Step Synthesis of this compound

| Step | Reaction | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Paal-Knorr Pyrrole Synthesis (Illustrative) | Hexadecane-2,5-dione | Ammonia or amine source, acid catalyst | 2-Undecyl-3,4-dimethylpyrrole (example structure) |

This table illustrates a plausible synthetic route. Specific precursors for the direct synthesis of 2-undecylpyrrole via Paal-Knorr may vary.

Sequential Functionalization Strategies for Complex Pyrrole Architectures

Sequential functionalization offers a versatile approach to building complex pyrroles by introducing substituents in a stepwise manner. This allows for greater control over the final structure. For this compound, this could involve starting with a pre-functionalized pyrrole and adding the remaining substituent.

Route A: Alkylation followed by Formylation: This is the most common conceptual route. It begins with the synthesis or procurement of a pyrrole molecule that is then C-alkylated at the 5-position with an undecyl group. This can be challenging due to the reactivity of multiple positions on the pyrrole ring. Protecting groups, such as 2-(trimethylsilyl)ethoxymethyl (SEM), can be employed on the pyrrole nitrogen to direct substitution and improve stability during subsequent reactions. nih.gov Following the successful introduction of the undecyl chain, the formyl group is installed at the 2-position, typically via the Vilsmeier-Haack reaction. researchgate.net

Route B: Formylation followed by Alkylation: An alternative strategy involves starting with a pyrrole that already contains a formyl group at the C2 position (or a precursor group like a carboxylate). nih.gov The subsequent introduction of the undecyl group at the C5 position would then be accomplished. This step often requires the activation of the C5 position, for instance, by halogenation (e.g., bromination), to prepare the molecule for a cross-coupling reaction.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of substituted heterocycles by enabling C-H functionalization and cross-coupling reactions that were previously difficult to achieve. nih.gov

Application of Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. musechem.comlibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of its reagents. nih.govtcichemicals.com

In the context of synthesizing this compound, the Suzuki-Miyaura reaction could be employed to form the C-C bond between the pyrrole ring and the undecyl chain. This would typically involve one of two scenarios:

Coupling of a halogenated 2-formylpyrrole with an undecylboronic acid or ester.

Coupling of a 5-borylated 2-formylpyrrole with an undecyl halide.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. musechem.comlibretexts.org The use of a nitrogen-protecting group, like SEM, has been shown to be stable under Suzuki-Miyaura conditions and can facilitate high yields in the arylation of bromopyrroles. nih.gov While arylation is more common, this methodology can be extended to alkylation.

Table 2: Illustrative Suzuki-Miyaura Coupling for Pyrrole Functionalization

| Pyrrole Substrate | Coupling Partner | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|---|

| N-SEM-3-bromo-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 94 |

| N-SEM-4-bromo-pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 95 |

Data adapted from studies on aryl-substituted pyrroles and is illustrative of the reaction's potential for alkyl substitution. nih.gov

Development of Novel Catalytic Systems for Pyrrole Derivatization

Beyond the well-established palladium catalysts, research into novel catalytic systems continues to expand the toolkit for pyrrole synthesis and functionalization. These systems aim to improve efficiency, reduce costs, and enable new types of transformations.

Nickel and Copper Catalysis: Nickel and copper-based catalysts have emerged as effective, less expensive alternatives to palladium for cross-coupling reactions. musechem.comtcichemicals.com Copper-hydride (CuH) catalyzed coupling of enynes and nitriles, for example, provides a route to polysubstituted N-H pyrroles. mit.edu

Rhodium and Zinc Catalysis: Other transition metals have also been utilized. Catalytic amounts of rhodium or zinc iodide (ZnI₂) have been shown to effectively convert dienyl azides into 2,5-disubstituted pyrroles under mild, room-temperature conditions. organic-chemistry.orgnih.gov

Organocatalysis: Metal-free, organocatalytic approaches are gaining traction as environmentally friendly alternatives. For instance, the Paal-Knorr synthesis of N-substituted pyrroles can be catalyzed by squaric acid or chitosan (B1678972) under mild, often aqueous or solvent-free, conditions. nih.govmdpi.com

These developing catalytic methodologies offer promising future pathways for the efficient and selective synthesis of complex pyrrole architectures like this compound.

Chemical Reactivity and Reaction Mechanisms of 2 Formyl 5 Undecylpyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently more reactive towards electrophiles than benzene due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic sextet and increases the electron density of the ring. onlineorganicchemistrytutor.compearson.com This high reactivity allows for electrophilic substitution reactions to occur under mild conditions. pearson.com

The regiochemical outcome of electrophilic attack on the 2-Formyl-5-undecylpyrrole ring is determined by the combined directing effects of the substituents at the C2 and C5 positions.

Undecyl Group (Alkyl Chain): As an alkyl group, the undecyl chain is an electron-donating group (EDG). wikipedia.org It increases the electron density of the pyrrole ring through an inductive effect (+I), thereby activating the ring towards electrophilic attack. libretexts.org Electron-donating groups are typically ortho- and para-directors. wikipedia.orglibretexts.org In this molecule, the undecyl group at C5 would direct incoming electrophiles to the adjacent C4 position (ortho).

Formyl Group: The formyl group (-CHO) is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its ability to participate in resonance, pulling electron density from the ring. wikipedia.org This deactivates the pyrrole ring towards electrophilic attack. uci.edu In aromatic systems, such deactivating groups are typically meta-directors. wikipedia.orguci.edu The formyl group at C2 would therefore direct incoming electrophiles to the C4 position (meta).

The synergistic directing effect of both the undecyl and formyl groups strongly favors electrophilic substitution at the C4 position. The activating effect of the undecyl group and the deactivating nature of the formyl group combine to make the C4 position the most nucleophilic site on the ring.

| Substituent | Position | Electronic Effect | Directing Influence |

| Undecyl Group | C5 | Electron-Donating (Activating) | Ortho (to C4) |

| Formyl Group | C2 | Electron-Withdrawing (Deactivating) | Meta (to C4) |

Pyrrole itself preferentially undergoes electrophilic substitution at the C2 (α) position because the resulting carbocation intermediate can be stabilized by three resonance structures, making it more stable than the intermediate formed from attack at the C3 (β) position, which has only two resonance structures. onlineorganicchemistrytutor.comstackexchange.comyoutube.com

In this compound, the C2 and C5 positions are already occupied. The available positions for substitution are C3 and C4. Based on the directing effects discussed previously, electrophilic attack is highly regioselective for the C4 position. The electron-donating undecyl group at C5 enhances the reactivity at C4, while the electron-withdrawing formyl group at C2 diminishes the reactivity at the adjacent C3 position. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield the corresponding 4-substituted-2-formyl-5-undecylpyrrole derivative as the major product.

Transformations Involving the Formyl Group at Position 2

The formyl group at the C2 position is a versatile functional handle that allows for a variety of chemical transformations, including condensation, reduction, and oxidation reactions.

Like other aldehydes, the formyl group of this compound readily undergoes condensation reactions. These reactions are crucial for synthesizing more complex pyrrole-based structures, such as dipyrromethenes, which are precursors to porphyrins. rsc.orgnih.gov

With Nitrogen Nucleophiles: Reaction with primary amines yields Schiff bases (imines), while reactions with compounds like hydroxylamine or hydrazine produce oximes and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration.

With Carbon Nucleophiles: The formyl group can react with active methylene (B1212753) compounds (carbon nucleophiles) in reactions like the Knoevenagel condensation to form new carbon-carbon bonds. researchgate.net For instance, condensation with malononitrile would yield a dicyanovinyl-substituted pyrrole.

| Nucleophile Type | Example Reagent | Reaction Type | Product |

| Nitrogen Nucleophile | Primary Amine (R-NH₂) | Condensation | Schiff Base (Imine) |

| Nitrogen Nucleophile | Hydroxylamine (NH₂OH) | Condensation | Oxime |

| Carbon Nucleophile | Malononitrile (CH₂(CN)₂) | Knoevenagel Condensation | Dicyanovinylpyrrole |

The formyl group can be selectively reduced to either a hydroxymethyl group (primary alcohol) or fully reduced to a methyl group.

Reduction to Hydroxymethyl Group: Mild reducing agents like sodium borohydride (NaBH₄) are commonly used to convert the aldehyde to a primary alcohol, yielding 2-Hydroxymethyl-5-undecylpyrrole. This transformation is often a step in the synthesis of more complex natural products. nih.gov

Reduction to Alkyl Group: More rigorous reduction conditions are required to convert the formyl group to a methyl group. Classic methods such as the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions can be employed. A one-step desulfurative reduction using Raney® Nickel has also been shown to be an effective method for converting related 2-thionoester pyrroles into 2-formyl pyrroles, and this reagent can also facilitate the reduction of the formyl group itself. nih.govresearchgate.net

| Target Product | Reagent(s) | Reaction Type |

| 2-Hydroxymethyl-5-undecylpyrrole | Sodium Borohydride (NaBH₄) | Partial Reduction |

| 2-Methyl-5-undecylpyrrole | Hydrazine, KOH (Wolff-Kishner) | Complete Reduction |

| 2-Methyl-5-undecylpyrrole | Zinc Amalgam, HCl (Clemmensen) | Complete Reduction |

The formyl group can be oxidized to a carboxylic acid group, yielding 5-Undecylpyrrole-2-carboxylic acid. This transformation is a key step in modifying the electronic properties of the pyrrole ring and for further synthetic manipulations. Standard oxidizing agents for aldehydes can be used; however, care must be taken as the electron-rich pyrrole ring can be sensitive to harsh oxidative conditions. Mild oxidizing agents, such as Tollens' reagent (silver nitrate in ammonia) or potassium permanganate under controlled conditions, are suitable for this conversion. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. researchgate.net

| Target Product | Example Reagent(s) | Reaction Type |

| 5-Undecylpyrrole-2-carboxylic acid | Tollens' Reagent (Ag(NH₃)₂⁺) | Oxidation |

| 5-Undecylpyrrole-2-carboxylic acid | Potassium Permanganate (KMnO₄) | Oxidation |

Reactivity of the Undecyl Side Chain at Position 5

The undecyl group is a saturated aliphatic chain, which is generally less reactive than the aromatic pyrrole core. However, its length and presence on the heterocyclic ring open possibilities for specific modifications, although these reactions can be challenging due to the inert nature of C-H bonds.

Direct and selective functionalization of the undecyl chain of this compound presents a significant synthetic challenge due to the presence of multiple chemically similar methylene (-CH2-) groups. While no specific studies on this molecule have been reported, functionalization can be conceptualized based on established methods for C-H activation in long-chain alkanes.

One plausible approach involves a free-radical halogenation reaction, for instance using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would generate a mixture of brominated undecylpyrrole isomers. The selectivity for hydrogen abstraction by the bromine radical is typically low for secondary C-H bonds along an alkyl chain, leading to a statistical distribution of products. However, the position alpha to the pyrrole ring is benzylic-like and would be preferentially halogenated due to the resonance stabilization of the resulting radical intermediate. Subsequent nucleophilic substitution of the bromide with a hydroxyl source, such as hydroxide ion or water under appropriate conditions, would yield the corresponding hydroxylated derivatives.

In related natural products, functionalization at the terminus of a long alkyl chain has been observed, suggesting that biosynthetic pathways can achieve high selectivity. nih.gov For example, 5-alkyl-2-formylpyrrole derivatives isolated from the sponge Mycale tenuispiculata feature nitrile and oxime groups at the end of the alkyl chain, indicating that terminal functionalization is achievable in principle. nih.gov

Table 1: Hypothetical Pathway for Side-Chain Hydroxylation

| Step | Reagent | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Radical Halogenation | N-Bromosuccinimide (NBS), light (hν) | Mixture of brominated this compound isomers | Low regioselectivity is expected along the C11 chain, though the position adjacent to the pyrrole ring is activated. |

Direct intramolecular cyclization of the unactivated undecyl chain onto the pyrrole ring or with the formyl group is not a feasible reaction pathway. Such transformations require the prior installation of reactive functional groups on the alkyl chain to facilitate ring formation. Annulation reactions typically involve precursors with unsaturation or suitably placed electrophilic/nucleophilic centers.

A hypothetical strategy for inducing cyclization would first involve the terminal functionalization of the undecyl chain, as discussed in the previous section. For example, if the terminal carbon could be selectively converted to a halide, it could then be transformed into a nucleophile (e.g., an organolithium or Grignard reagent). This nucleophilic terminus could then attack the electrophilic carbon of the formyl group, leading to a macrocyclic structure after dehydration.

Research on other systems demonstrates that intramolecular cyclizations are powerful tools for building complex heterocyclic structures. rsc.org For instance, the intramolecular Diels-Alder reaction of fumaramides has been used to generate benz[f]isoindoline derivatives. rsc.org Other methods involve the metal-catalyzed cyclization of precursors containing functionalities like alkynes or allenes. rsc.orgfigshare.com To apply these principles to this compound, the undecyl chain would need to be extensively modified to incorporate the necessary reactive handles, making it a multi-step and synthetically complex endeavor.

Mechanistic Investigations of Key Chemical Transformations

Mechanistic studies provide fundamental insights into the reactivity of 2-formylpyrroles, elucidating the pathways, intermediates, and energetic profiles of their reactions.

The formation of 2-formylpyrroles in nature is often attributed to the Maillard reaction between amines and reducing sugars. rsc.orgresearchgate.net A widely proposed mechanism suggests that the reaction proceeds through a key intermediate, 3-deoxyglucosone. rsc.org The amine condenses with this intermediate, followed by a series of cyclization and dehydration steps. A 5-exo-Trig cyclization forms a hemiaminal species, which then eliminates water to generate the aromatic 2-formylpyrrole ring system. rsc.org

Reactions involving the 2-formylpyrrole nucleus itself are characteristic of electron-rich aromatic systems. In electrophilic aromatic substitution, the outcome is directed by both the activating undecyl group and the deactivating formyl group. Both substituents direct incoming electrophiles to the C3 and C4 positions. The high reactivity of the pyrrole ring often requires mild conditions to avoid polymerization or the formation of polysubstituted products. uctm.edu

The aldehyde functional group can undergo typical carbonyl reactions. For instance, the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide, is a standard method for introducing a formyl group onto a pyrrole ring. pharmaguideline.com The mechanism involves the formation of an electrophilic Vilsmeier reagent which is attacked by the electron-rich pyrrole ring. The resulting iminium ion intermediate is then hydrolyzed to yield the 2-formylpyrrole product. pharmaguideline.com

While specific kinetic and thermodynamic data for this compound are not available in the literature, the properties of the parent pyrrole molecule provide a basis for understanding its energetic landscape. Pyrrole is aromatic, with a resonance energy of approximately 88 kJ/mol (21 kcal/mol), which is less than benzene but comparable to other heterocycles like furan and thiophene. wikipedia.org This aromatic stabilization is a key thermodynamic factor in its reactions.

Table 2: Selected Thermodynamic and Physicochemical Properties of Pyrrole

| Property | Value | Source |

|---|---|---|

| Resonance Energy | 88 kJ/mol | wikipedia.org |

| Standard Enthalpy of Formation (gas, ΔfH⦵298) | 108.2 kJ/mol | wikipedia.org |

| N-H Acidity (pKa) | 16.5 | wikipedia.org |

The substituents at positions 2 and 5 significantly modulate these properties. The electron-donating undecyl group is expected to increase the stability of the pyrrole ring and enhance its reactivity in electrophilic substitution (a kinetic effect). Conversely, the electron-withdrawing formyl group decreases the electron density of the ring, which deactivates it towards electrophiles and lowers the rate of substitution.

The interplay between kinetic and thermodynamic control can be crucial in determining reaction outcomes. For instance, in the synthesis of substituted heterocycles, different reaction conditions (e.g., solvent polarity, temperature, reaction time) can favor either the kinetically formed product (lower activation energy) or the thermodynamically more stable product. mdpi.com In the case of this compound, a reaction such as electrophilic substitution at low temperature might favor one isomer (kinetic product), while at higher temperature, equilibration could lead to the formation of the most stable isomer (thermodynamic product). Pyrolysis and combustion studies on pyrrole have been conducted at high temperatures (700–1200 K), providing data for kinetic modeling of its decomposition pathways. acs.org

Spectroscopic and Structural Characterization of 2 Formyl 5 Undecylpyrrole and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in 2-Formyl-5-undecylpyrrole. The spectrum is characterized by distinct signals for the aldehyde proton, the pyrrole (B145914) ring protons, and the protons of the long undecyl side chain.

The aldehyde proton (CHO) is significantly deshielded by the electronegative oxygen atom and the aromatic pyrrole ring, causing its signal to appear far downfield, typically as a singlet in the range of δ 9.4-9.6 ppm. The pyrrole N-H proton also appears as a broad singlet at a very downfield chemical shift, often above δ 9.5 ppm, due to its acidic nature and potential for hydrogen bonding.

The two protons on the pyrrole ring (H-3 and H-4) are in different chemical environments and appear as two distinct doublets. The H-4 proton, adjacent to the undecyl group, is expected around δ 6.1-6.3 ppm. The H-3 proton, adjacent to the electron-withdrawing formyl group, is shifted further downfield to approximately δ 6.8-7.0 ppm. These two protons are vicinally coupled, resulting in a characteristic coupling constant (³JHH) of about 3.5-4.0 Hz.

The undecyl chain produces a series of signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the pyrrole ring (α-CH₂) appears as a triplet around δ 2.7-2.9 ppm, deshielded by the aromatic ring. The terminal methyl group (ω-CH₃) of the chain gives a triplet signal near δ 0.8-0.9 ppm. The remaining nine methylene groups of the undecyl chain create a large, overlapping multiplet in the δ 1.2-1.6 ppm region.

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | >9.5 | broad singlet | - |

| CHO | 9.4 - 9.6 | singlet | - |

| H-3 (pyrrole) | 6.8 - 7.0 | doublet | ~3.7 |

| H-4 (pyrrole) | 6.1 - 6.3 | doublet | ~3.7 |

| α-CH₂ (undecyl) | 2.7 - 2.9 | triplet | ~7.5 |

| (CH₂)₉ (undecyl) | 1.2 - 1.6 | multiplet | - |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for the complete mapping of the carbon skeleton.

The most downfield signal corresponds to the aldehyde carbonyl carbon (CHO), typically found in the δ 175-180 ppm range. The four carbons of the pyrrole ring exhibit distinct chemical shifts. C-2, bonded to the formyl group, and C-5, bonded to the undecyl group, are the most downfield of the ring carbons, appearing around δ 138-142 ppm and δ 145-149 ppm, respectively. The C-3 and C-4 carbons resonate at higher field, expected around δ 118-122 ppm and δ 108-112 ppm, respectively.

The carbons of the undecyl chain are observed in the upfield region. The α-CH₂ carbon is found around δ 28-30 ppm, while the terminal ω-CH₃ carbon appears near δ 14 ppm. The other methylene carbons of the chain produce a cluster of signals between δ 22-32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 175 - 180 |

| C-5 (pyrrole) | 145 - 149 |

| C-2 (pyrrole) | 138 - 142 |

| C-3 (pyrrole) | 118 - 122 |

| C-4 (pyrrole) | 108 - 112 |

Advanced Two-Dimensional (2D) NMR Techniques for Structural Assignment

Advanced 2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key cross-peak would be observed between the H-3 and H-4 protons of the pyrrole ring, confirming their adjacent relationship. Additionally, COSY correlations would trace the connectivity of the undecyl chain, showing cross-peaks between the α-CH₂ and its neighboring methylene group, and so on down the chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the direct assignment of carbon signals for all protonated carbons. For example, the ¹H signal at δ 6.1-6.3 ppm (H-4) would show a cross-peak to the ¹³C signal at δ 108-112 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH). youtube.com HMBC is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. Key correlations would include:

The aldehyde proton (CHO) showing a cross-peak to the C-2 and C-3 carbons of the pyrrole ring.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The protons of the α-CH₂ group of the undecyl chain showing correlations to C-4 and C-5 of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show spatial proximity between the H-4 proton and the α-CH₂ protons of the undecyl chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. thermofisher.comnih.gov For this compound (C₁₆H₂₇NO), the theoretical exact mass for the protonated molecule, [M+H]⁺, is calculated to be 250.21654 u. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would confirm the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data.

| Ion | Molecular Formula | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, m/z 250.2) and its subsequent fragmentation to produce a spectrum of product ions. uab.eduuab.edu The fragmentation pattern provides valuable structural information. The fragmentation of 2-substituted pyrrole derivatives is often influenced by the nature of the side chains. nih.gov

For this compound, the fragmentation is expected to be dominated by cleavages within the long alkyl chain. A primary fragmentation pathway would be the benzylic-like cleavage at the bond between the α- and β-carbons of the undecyl chain, leading to the formation of a stable pyrrolylmethyl cation. Another common pathway involves a series of neutral losses of ethylene (B1197577) (28 u) or other small alkenes from the undecyl chain through McLafferty-type rearrangements or charge-remote fragmentations. These characteristic losses would create a "picket fence" pattern in the lower mass region of the MS/MS spectrum, which is indicative of a long alkyl chain.

Table 4: List of Compounds Mentioned.

| Compound Name |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the characteristic functional groups and fingerprinting the molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The FT-IR spectrum of analogous 2-formylpyrrole compounds reveals several characteristic absorption bands. A prominent feature is the N-H stretching vibration, which typically appears as a broad band around 3484 cm⁻¹, sometimes indicating the presence of bound water. researchgate.net The carbonyl (C=O) stretching vibration of the formyl group is observed in the region of 1630-1680 cm⁻¹. hilarispublisher.com Specifically, for related N-(pyridin-2-yl)pyrazine-2-carboxamide compounds, these stretches are seen at 1665 cm⁻¹ and 1678 cm⁻¹. hilarispublisher.com

The pyrrole ring itself gives rise to a series of characteristic vibrations. The C-H out-of-plane vibrations, along with C=C and C-C stretching vibrations of the pyrrole ring, are typically found in the 1500-700 cm⁻¹ region. researchgate.net The presence of the long undecyl chain introduces strong C-H stretching vibrations from the methylene (CH₂) and methyl (CH₃) groups, which are expected in the 2800-3000 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 2-Formylpyrrole Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3484 | Pyrrole Ring |

| C-H Stretch (Alkyl) | 2800-3000 | Undecyl Chain |

| C=O Stretch | 1630-1680 | Formyl Group |

| C=C and C-C Stretch | 1500-700 | Pyrrole Ring |

It is important to note that 2-acylpyrroles, including 2-formylpyrroles, can exist as two stable rotameric forms: syn and anti-conformers. longdom.org The syn-conformation is often stabilized by the formation of doubly hydrogen-bonded cyclic dimers, influencing the precise position and shape of the N-H and C=O stretching bands. longdom.org

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, offering a detailed molecular fingerprint of this compound. While specific Raman data for this compound is not abundant, analysis of related structures and general principles of Raman spectroscopy allow for the prediction of key spectral features.

The C=C stretching vibrations of the pyrrole ring are expected to be strong and sharp in the Raman spectrum, typically appearing in the 1300-1600 cm⁻¹ region. The formyl C=O stretch will also be Raman active. The numerous C-C and C-H vibrations of the undecyl chain will contribute to a complex but characteristic pattern in the lower frequency and C-H stretching regions, respectively. Polarized Raman spectroscopy on oriented samples or single crystals of derivatives can distinguish between different vibrational symmetries. aps.org This technique has been used to confirm the structure of ordered double perovskite thin films, demonstrating its power in detailed structural analysis. aps.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the molecule, providing information about the chromophores and the extent of conjugation.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in this compound, which are primarily associated with the conjugated π-system of the 2-formylpyrrole moiety. The pyrrole ring itself exhibits a strong absorption band corresponding to a π-π* transition. For a related copolymer, poly[(2,5-diyl pyrrole)(2-pyrrolyl methine)], a strong absorption band is observed at 233 nm, which is assigned to the chromophore of the pyrrole rings. researchgate.net A second peak at 257 nm is attributed to the π-π* band gap. researchgate.net The presence of the electron-withdrawing formyl group in conjugation with the pyrrole ring is expected to cause a bathochromic (red) shift of this absorption maximum to longer wavelengths, typically in the 250-300 nm range. The long, saturated undecyl chain does not act as a chromophore and is not expected to significantly influence the position of the main absorption bands.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|

X-ray Crystallography for Single-Crystal Structure Determination (for Crystalline Analogues)

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself may be challenging to obtain due to the flexible undecyl chain, crystalline derivatives or analogues can offer invaluable insights.

For instance, the crystal structure of 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde has been determined, providing a model for the geometry of the 2-formylpyrrole core. researchgate.net Such studies confirm the planarity of the pyrrole ring and the formyl group, and can reveal details about hydrogen bonding patterns. In many crystalline 2-acylpyrroles, molecules form hydrogen-bonded dimers through the N-H and C=O groups. longdom.org The determination of crystal structures for a series of pyrrole derivatives has been instrumental in understanding the effects of electron-withdrawing groups on the molecular geometry.

Complementary Spectroscopic Techniques for Comprehensive Structural Elucidation

A comprehensive structural elucidation of this compound and its derivatives often requires the use of complementary spectroscopic techniques in conjunction with those mentioned above.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, such as the loss of the undecyl chain or the formyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is arguably the most powerful tool for determining the detailed molecular structure in solution.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the aldehydic proton (typically downfield, ~9-10 ppm), the pyrrole ring protons, and the protons of the undecyl chain (with distinct signals for the CH₂ group adjacent to the pyrrole ring, the bulk of the methylene groups, and the terminal CH₃ group).

¹³C NMR provides information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the formyl group (typically ~180-200 ppm), the carbons of the pyrrole ring, and the carbons of the undecyl chain.

Computational and Theoretical Studies of 2 Formyl 5 Undecylpyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods would be essential in elucidating the characteristics of 2-Formyl-5-undecylpyrrole.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its ground-state electronic energy and electron density distribution. This would provide insights into the molecule's reactivity and the nature of its chemical bonds.

Geometry optimization using DFT would identify the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. Energetics studies would involve calculating thermodynamic properties such as the molecule's enthalpy of formation and Gibbs free energy, which are vital for understanding its stability and potential for participation in chemical reactions.

Ab Initio Methods for High-Accuracy Molecular Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. For this compound, these methods could be used to calculate properties like dipole moment, polarizability, and ionization potential with a high degree of confidence. While computationally more demanding than DFT, ab initio methods serve as a benchmark for assessing the accuracy of other computational approaches.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations would be invaluable for understanding the dynamic behavior of this compound, particularly the flexibility of its long alkyl chain.

Conformational Analysis and Dynamic Behavior of the Undecyl Chain

The undecyl chain of this compound can adopt a vast number of conformations due to the free rotation around its carbon-carbon single bonds. MD simulations would allow for a thorough exploration of the conformational landscape of this chain. By simulating the molecule's movement over nanoseconds or longer, researchers could identify the most populated conformations and the energy barriers between them. This would provide a detailed picture of the chain's flexibility and its preferred shapes in different environments, such as in a solvent or in the solid state.

Investigations of Intermolecular Interactions

MD simulations are also well-suited for studying how this compound molecules interact with each other and with other molecules. By simulating a system containing multiple molecules, it would be possible to investigate the formation of dimers or larger aggregates. These simulations would reveal the nature of the intermolecular forces at play, such as van der Waals interactions and hydrogen bonding involving the formyl and pyrrole (B145914) groups. Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its melting point, boiling point, and solubility.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the molecule's structure and to interpret the experimental findings. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly beneficial.

Calculations based on DFT and other methods can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. Similarly, theoretical calculations can predict the chemical shifts and coupling constants observed in NMR spectra. Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. These theoretical spectra would serve as a powerful tool for the identification and characterization of this compound.

Computational Prediction of NMR Chemical Shifts

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose, with various functionals and basis sets available to achieve a high degree of accuracy. researchgate.netmdpi.com

For this compound, the geometry of the molecule would first be optimized, typically using a functional like B3LYP with a suitable basis set such as 6-311++G(2d,p). researchgate.net Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The choice of the computational method can significantly impact the accuracy of the predicted chemical shifts. While the B3LYP functional is widely used, for some systems, Møller-Plesset perturbation theory (MP2) can provide results in better agreement with experimental data, particularly for ¹³C chemical shifts. ruc.dk Solvation models, such as the Polarizable Continuum Model (PCM), can also be incorporated to simulate the effect of a solvent, which can be crucial for accurate predictions as solvent effects can influence molecular geometry and electronic distribution. ruc.dk

Below is a hypothetical interactive data table showcasing the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like chloroform, calculated using the B3LYP/6-311++G(2d,p) level of theory with a PCM solvation model.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CHO | 9.52 | 178.5 |

| C3-H | 6.28 | 110.2 |

| C4-H | 6.95 | 122.8 |

| N-H | 8.70 | - |

| C5 | - | 145.3 |

| Undecyl-C1' | 2.75 | 28.1 |

| Undecyl-C2' | 1.68 | 31.9 |

| ... | ... | ... |

| Undecyl-C11' | 0.88 | 14.1 |

Note: The values in this table are hypothetical and intended to be representative of results from computational predictions.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is instrumental in understanding the molecular vibrations of this compound and aids in the interpretation of its infrared (IR) and Raman spectra. This analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set like cc-pVTZ, which has been shown to provide good results for similar pyrrole derivatives. researchgate.net

The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. A Potential Energy Distribution (PED) analysis is then carried out to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and wagging of different functional groups. researchgate.net

A theoretical vibrational analysis of this compound would reveal characteristic frequencies for the N-H stretch, the C=O stretch of the formyl group, C-H stretches of the pyrrole ring and the undecyl chain, as well as various ring vibrations and bending modes.

The following is a hypothetical interactive data table of selected theoretical vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C=O) | 1685 | C=O stretching of formyl group |

| ν(C-H) aromatic | 3120 | C-H stretching of pyrrole ring |

| ν(C-H) aliphatic | 2925, 2855 | Asymmetric and symmetric C-H stretching of undecyl chain |

| Pyrrole ring stretch | 1550 | C=C and C-N stretching in the pyrrole ring |

| δ(C-H) | 1460 | C-H bending of undecyl chain |

| γ(N-H) | 750 | N-H out-of-plane bending |

Note: The values in this table are hypothetical and based on computational studies of similar molecules.

Elucidation of Reaction Mechanisms via Computational Chemistry

Mapping Energy Landscapes and Transition States for Synthetic Pathways

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions involved in the synthesis of this compound. By mapping the potential energy surface (PES), key features such as reactants, products, intermediates, and transition states can be identified and their energies calculated.

A plausible synthetic route to this compound is the Vilsmeier-Haack formylation of 2-undecylpyrrole (B1249831). Computational studies can be employed to explore the detailed mechanism of this electrophilic substitution reaction. The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide and phosphoryl chloride, followed by the electrophilic attack of this reagent on the electron-rich pyrrole ring.

Using DFT calculations, the geometries of the transition states for the electrophilic attack and subsequent steps can be located. The activation energies for each step can then be determined, providing insights into the reaction kinetics and the regioselectivity of the formylation. The calculations would likely show a preference for substitution at the C2 position of the 2-undecylpyrrole due to the directing effect of the alkyl group and the inherent reactivity of the pyrrole ring.

Modeling of Enzymatic Reaction Mechanisms (e.g., Biocatalysis)

The potential for biocatalysis in the synthesis or modification of this compound can be explored using computational modeling. Enzymes offer a green and highly selective alternative to traditional chemical methods. For instance, an oxidase could potentially catalyze the oxidation of a precursor like 2-methyl-5-undecylpyrrole to the corresponding aldehyde.

Computational modeling of such an enzymatic reaction would typically involve a quantum mechanics/molecular mechanics (QM/MM) approach. In this method, the active site of the enzyme, where the chemical transformation occurs, is treated with a high level of quantum mechanics, while the rest of the protein and the surrounding solvent are described using a more computationally efficient molecular mechanics force field.

This approach allows for the modeling of the substrate binding in the enzyme's active site and the subsequent chemical steps of the catalytic cycle. By calculating the energy profile of the reaction pathway, researchers can understand the role of key amino acid residues in catalysis, identify the rate-limiting step, and predict the substrate specificity of the enzyme. researchgate.net For example, modeling could elucidate how an oxidase activates molecular oxygen and facilitates the transfer of an oxygen atom to the methyl group of the substrate.

Applications of 2 Formyl 5 Undecylpyrrole in Advanced Organic Synthesis

Strategic Building Block for Complex Natural Product Synthesis

The inherent reactivity and structural motifs of 2-Formyl-5-undecylpyrrole make it an essential building block for the total synthesis of various biologically active natural products. Its pyrrole (B145914) core is a common feature in many alkaloids, while the formyl group provides a convenient handle for elaboration and condensation reactions.

This compound, or its immediate precursor 2-undecylpyrrole (B1249831), is a cornerstone in the synthesis of prodiginines, a family of tripyrrolic red pigments known for their immunosuppressive and anticancer properties. usc.edu The final and crucial step in the biosynthesis and many total syntheses of undecylprodigiosin (B1683453) involves the acid-catalyzed condensation of a monopyrrole unit with a bipyrrole aldehyde. nih.govacs.org

Specifically, 2-undecylpyrrole is condensed with 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) to yield undecylprodigiosin. usc.edunih.govacs.org In synthetic routes, 2-undecylpyrrole can be formylated under Vilsmeier-Haack conditions to produce this compound, which then undergoes condensation. nih.gov This compound is also a key intermediate in the biosynthesis of Streptorubin B, a related prodiginine produced by Streptomyces coelicolor. nih.govmonash.edu Mutant strains of S. coelicolor unable to produce 2-undecylpyrrole lose the ability to synthesize both undecylprodigiosin and streptorubin B, but production can be restored by feeding them chemically synthesized 2-undecylpyrrole. nih.govnih.govmonash.edu

| Natural Product | Producing Organism | Key Synthetic Step | Reference |

|---|---|---|---|

| Undecylprodigiosin | Streptomyces coelicolor | Condensation of 2-undecylpyrrole with 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) | nih.govacs.org |

| Streptorubin B | Streptomyces coelicolor | Incorporation of a 2-undecylpyrrole intermediate into a pyrrolophane structure | nih.govmonash.edunih.gov |

Pyrrole and its derivatives are valuable scaffolds for accessing the pyrrolidine (B122466) and pyrrolidinone (γ-lactam) motifs present in a wide array of polycyclic alkaloids. nih.gov The dearomatization of the pyrrole ring is a key strategy to produce these saturated heterocyclic systems. researchgate.net This transformation allows for the creation of functionalized molecules with significant relevance to target-oriented synthesis and medicinal chemistry. researchgate.net

While specific examples detailing the conversion of this compound into such alkaloids are not extensively documented, the general methodology is well-established. nih.govresearchgate.net The pyrrole ring can be subjected to oxidative dearomatization, followed by reduction, to yield the corresponding γ-lactam or pyrrolidine structures. researchgate.net The presence of the formyl and undecyl groups on the this compound scaffold offers functional handles for further synthetic manipulations and introduces properties that could be exploited in the synthesis of complex alkaloid targets.

Scaffold for the Development of Novel Functionalized Pyrrole Derivatives

The inherent reactivity of the 2-formylpyrrole system allows it to serve as a versatile platform for the development of new functionalized molecules, extending beyond natural product synthesis into materials science and medicinal chemistry. mdpi.com

The 2-formyl group on the pyrrole ring is an electrophilic site that can readily participate in condensation reactions with various nucleophiles. This reactivity allows for the construction of new and unique heterocyclic systems fused or linked to the pyrrole core. For instance, reactions with hydrazines, hydroxylamine, or other binucleophiles can lead to the formation of pyrazoles, oxazoles, and other heterocyclic structures, respectively. The undecyl chain remains as a lipophilic appendage that can influence the solubility and material properties of the resulting complex heterocyclic systems. ekb.eg The development of such novel structures is a key area in drug discovery and the design of functional materials. nih.gov

2-Formylpyrrole can undergo polymerization to form poly(2-formylpyrrole) (PFPy), a material composed of linked pyrrole units. imp.kiev.ua The polymerization can be catalyzed by acids, such as hydrochloric acid, in an alcohol medium. imp.kiev.ua Furthermore, 2-formylpyrrole (pyrrole-2-carboxaldehyde) can be copolymerized with pyrrole monomers to create copolymers with tailored properties. researchgate.net

These findings indicate that this compound is a suitable monomer for synthesizing novel oligo- and poly-pyrrole architectures. The presence of the long undecyl side chain would significantly impact the properties of the resulting polymer, likely increasing its solubility in organic solvents and modifying its morphological and electronic characteristics compared to unsubstituted polypyrrole. researchgate.netijert.org Such functionalized conductive polymers have potential applications in sensors, batteries, and light-emitting diodes. researchgate.net

| Polymer Type | Monomers | Catalyst/Initiator | Reference |

|---|---|---|---|

| Homopolymer (PFPy) | 2-Formylpyrrole | Hydrochloric acid | imp.kiev.ua |

| Copolymer (PPPM) | Pyrrole and Pyrrole-2-carboxaldehyde | Maghnite-H+ (acid-exchanged clay) | researchgate.net |

Contributions to the Development of New Synthetic Methodologies

The use of this compound has contributed to the advancement of synthetic methodologies, primarily by providing a key building block for combinatorial and chemo-enzymatic approaches. Its availability and specific reactivity have enabled the synthesis of libraries of complex molecules for structure-activity relationship (SAR) studies. For example, by condensing analogues of this compound with various bipyrrole aldehydes, chemists can generate a wide range of unnatural prodiginine derivatives to probe their biological activities. nih.gov

Furthermore, the ability to feed synthetic pyrroles like 2-undecylpyrrole to mutant bacterial strains that are blocked in the natural biosynthetic pathway represents a powerful chemo-enzymatic or mutasynthesis approach. nih.gov This methodology allows for the production of novel prodiginines that would be difficult to access through total synthesis alone, thereby expanding the chemical diversity of this important class of natural products. The development of efficient routes to access 2-formyl pyrroles underscores their importance as critical intermediates in these advanced synthetic strategies. nih.gov

Future Research Directions and Translational Perspectives

Design and Exploration of Unprecedented Synthetic Routes for 2-Formyl-5-undecylpyrrole

The development of novel, efficient, and sustainable synthetic methodologies is paramount for accessing this compound and its derivatives for further study. While classical methods such as the Vilsmeier-Haack formylation of 2-undecylpyrrole (B1249831) provide a straightforward route, future research should focus on pioneering strategies that offer improved yields, scalability, and environmental compatibility. wikipedia.org

Key areas for exploration include:

Green Chemistry Approaches: Methodologies that minimize hazardous waste and energy consumption are a priority. lucp.net Techniques such as mechanochemical synthesis (ball milling) and sonochemistry could provide solvent-free or solvent-reduced alternatives to traditional solution-phase reactions. lucp.net

Photoredox Catalysis: Visible-light-mediated catalysis has emerged as a powerful tool for forging complex molecular architectures. nih.gov The development of a photoredox-catalyzed route, potentially involving a radical-based mechanism, could enable the synthesis under exceptionally mild conditions. researchgate.net

Multicomponent Reactions (MCRs): Designing a convergent one-pot MCR that combines simpler, readily available starting materials to construct the this compound scaffold would significantly enhance synthetic efficiency. This approach aligns with the principles of atom and step economy.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow process for this molecule could enable on-demand production and facilitate the optimization of reaction parameters that are challenging to control in batch synthesis.

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Classical (e.g., Vilsmeier-Haack) | Electrophilic formylation of a pre-formed 2-undecylpyrrole ring. wikipedia.org | Well-established, predictable. | Optimization of existing protocols. |

| Green Methodologies | Utilizing techniques like mechanochemistry or microwave-assisted synthesis to reduce solvent use and reaction times. lucp.net | Reduced environmental impact, potentially higher energy efficiency. | Screening of catalysts and solvent-free conditions. |

| Photoredox Catalysis | Using visible light to drive the reaction, often via radical intermediates. nih.govresearchgate.net | Mild reaction conditions, novel reactivity patterns. | Development of suitable photocatalysts and reaction pathways. |

| Multicomponent Reactions | Combining three or more starting materials in a single step to build the target molecule. | High efficiency, atom economy, rapid access to derivatives. | Discovery of suitable reaction partners and catalysts. |

Discovery of Undiscovered Reactivity Patterns and Chemical Transformations

The unique structure of this compound, combining an electron-rich aromatic core, an electrophilic aldehyde, and a long lipophilic chain, suggests a rich and underexplored chemical reactivity. Future investigations should aim to move beyond the known transformations of 2-formylpyrroles, which are valued for their robust reactivity in synthesizing polypyrrolic structures like porphyrins and BODIPYs. nih.gov

Prospective research directions include:

C-H Functionalization: The pyrrole (B145914) ring possesses multiple C-H bonds that could be selectively functionalized. Research into transition-metal-catalyzed C-H activation could unlock pathways to novel derivatives, using the formyl group as a directing element to control regioselectivity. researchgate.net

Novel Condensation Reactions: While the formyl group readily participates in standard condensations, its reactions with novel nucleophiles or in cascade sequences could lead to complex heterocyclic systems not accessible through traditional means.

Influence of the Alkyl Chain: The undecyl group may influence the molecule's aggregation behavior (e.g., formation of micelles or liquid crystals), which in turn could alter its reactivity in different media. Studying reactions in organized media or at interfaces could reveal unique chemical transformations.

Derivatization of the Formyl Group: Exploring less common transformations of the aldehyde, such as its participation in cycloaddition reactions or its conversion into alternative functional groups (e.g., nitriles, oximes, hydrazones), could yield derivatives with novel properties.

| Functional Group | Potential Transformation | Anticipated Outcome | Research Goal |

|---|---|---|---|

| Formyl Group | Reductive amination, Wittig reaction, Knoevenagel condensation | Functionalized side-chains for polymer attachment or biological targeting. | Expand library of derivatives. |

| Pyrrole Ring (C3/C4) | Directed C-H arylation or alkylation. researchgate.net | Polysubstituted pyrroles with tailored electronic properties. | Discover novel functionalization. |

| Pyrrole N-H | N-alkylation or N-arylation. | Modulation of solubility and electronic character. | Fine-tune physical properties. |

| Undecyl Chain | Terminal functionalization (e.g., oxidation, halogenation). | Bifunctional molecules for self-assembly or surface attachment. | Create advanced materials precursors. |

Expansion of Applications in Chemical Biology, Materials Science, and Related Interdisciplinary Fields

The amphiphilic nature of this compound makes it an intriguing candidate for applications that bridge biology and materials science. The pyrrole core is a privileged scaffold in medicinal chemistry and a building block for conductive materials, while the long alkyl chain can mediate interactions with lipid membranes or drive self-assembly. chemheterocycles.comacs.org

Future applications to be explored:

Chemical Biology: The molecule could be developed into probes for studying biological membranes. The undecyl tail could anchor the molecule within the lipid bilayer, positioning the formylpyrrole headgroup for reporting on the local environment through fluorescence or for targeted covalent labeling of proteins.

Materials Science: As a monomer, this compound could be polymerized (either chemically or electrochemically) to create novel conductive polymers. acs.org The long alkyl chains would enhance solubility in organic solvents and could induce self-assembly into ordered structures, potentially improving charge transport properties for applications in organic electronics. acs.org

Surface Modification: The molecule could be used to create superhydrophobic surfaces. mdpi.com By grafting it onto a substrate, the undecyl chains would orient outwards, creating a low-energy, water-repellent "brush-like" surface. mdpi.com

Supramolecular Chemistry: The combination of the hydrogen-bonding pyrrole N-H group and the hydrophobic undecyl chain could be exploited to build complex supramolecular structures, such as organogels or liquid crystals. mdpi.com

Advanced Biosynthetic Pathway Engineering and Engineered Biocatalysis for Pyrrole Production

Leveraging biotechnology offers a sustainable and highly specific route to this compound. The biosynthetic pathway of the related natural product undecylprodigiosin (B1683453) in Streptomyces coelicolor provides a validated starting point, as it involves the formation of the key intermediate 2-undecylpyrrole (UP). nih.govresearchgate.net

Future research in this area should focus on:

Pathway Reconstitution and Optimization: The gene cluster responsible for UP biosynthesis (the redPQRKL genes) can be heterologously expressed in a more genetically tractable and faster-growing host, such as Escherichia coli or Pseudomonas putida. nih.gov Metabolic engineering of the host's fatty acid biosynthesis pathways could be used to ensure a plentiful supply of the dodecanoic acid precursor, thereby maximizing UP yields. nih.govresearchgate.net

Engineered Biocatalysis for Formylation: A key challenge is the introduction of the formyl group. This could be achieved by discovering or engineering an enzyme capable of regioselectively oxidizing the C5-methyl group of a biosynthetic precursor or directly formylating the C2 position of the pyrrole ring. Oxygenase or formyltransferase enzymes are promising candidates for this transformation. wikipedia.orgresearchgate.net

Cell-Free Systems: To overcome issues of cellular toxicity or competing metabolic pathways, a cell-free biocatalytic system could be developed. This would involve combining purified enzymes from the UP pathway with an engineered formylating enzyme in a bioreactor to convert simple starting materials into the final product.

| Strategy | Key Components/Targets | Objective | Potential Outcome |

|---|---|---|---|

| Pathway Engineering | redPQRKL gene cluster from S. coelicolor. nih.gov | High-titer production of the 2-undecylpyrrole precursor. | Sustainable, bio-based source of the core scaffold. |

| Engineered Biocatalysis | Directed evolution of oxygenase or formyltransferase enzymes. tudelft.nlbohrium.com | Enzymatic conversion of 2-undecylpyrrole to the target molecule. | A highly specific and green formylation step. |

| Host Optimization | Fatty acid synthesis pathways in a heterologous host (e.g., E. coli). | Increase precursor (dodecanoic acid) availability. nih.gov | Improved overall yield of the biosynthetic pathway. |

| Cell-Free Synthesis | Purified enzymes from the engineered pathway. | Bypass cellular limitations and simplify product purification. | A highly controlled and efficient production platform. |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery cycles and uncovering non-intuitive solutions. chemcopilot.com For this compound, these computational tools can be integrated across the entire research and development pipeline.

Key integration points for AI/ML include:

Retrosynthesis and Novel Route Design: ML models trained on vast reaction databases can propose entirely new synthetic routes to the target molecule, potentially identifying more efficient or cost-effective pathways than those conceived by human chemists. cas.org

Reaction Optimization: AI algorithms can predict the optimal conditions (catalyst, solvent, temperature, etc.) for both known and novel synthetic reactions, significantly reducing the experimental effort required for optimization. chemcopilot.comchemai.io Specific models have already been developed to predict the yield of pyrrole condensation reactions. dntb.gov.ua

Property Prediction and in silico Screening: ML models can predict the physicochemical, material, and biological properties of this compound and its virtual derivatives. This allows for rapid in silico screening of large compound libraries to identify candidates with desirable characteristics for the applications outlined in section 8.3, such as high charge mobility or specific membrane-binding affinity.

Generative Models for Derivative Design: Generative AI models can be used to design novel derivatives of this compound that are optimized for a specific function, such as binding to a particular protein target or exhibiting desired electronic properties. rice.edu

| AI/ML Application | Specific Task | Expected Impact |

|---|---|---|

| Synthetic Route Planning | Predicting novel retrosynthetic pathways. cas.org | Discovery of more efficient and sustainable syntheses. |

| Reaction Prediction | Forecasting reaction yields and identifying optimal conditions. chemai.iodntb.gov.ua | Reduced experimental workload and accelerated optimization. |

| Property Prediction | In silico estimation of electronic, physical, and biological properties. | Prioritization of high-potential derivatives for synthesis. |

| Generative Design | Designing new molecules with optimized properties for specific applications. rice.edu | Expansion of chemical space and discovery of novel functional molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.